Dihydrocinchonamine

Description

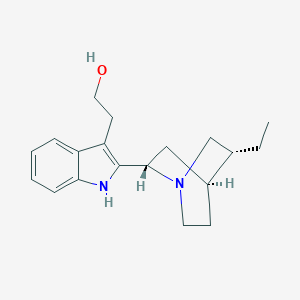

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAQUQPXOADEM-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131782 | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10283-68-8 | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocinchonamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocinchonamine, a lesser-known member of the Cinchona alkaloid family, presents a compelling scaffold for exploration in catalysis and medicinal chemistry. A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental to unlocking its full potential. This technical guide provides a detailed analysis of this compound's molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. While experimentally determined data for this specific alkaloid is not extensively available in public literature, this guide synthesizes predicted values from reliable computational models and contextualizes them with established knowledge of related Cinchona alkaloids. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. This document is intended to serve as a foundational resource for scientists engaged in the research and development of this compound-based applications, fostering a deeper understanding of its behavior and potential.

Introduction: The Untapped Potential of a Cinchona Alkaloid

The Cinchona alkaloids, including the celebrated quinine and quinidine, have a rich history in medicine and have become indispensable tools in the field of asymmetric catalysis.[1] this compound, a derivative of cinchonine, shares the characteristic quinoline and quinuclidine bicyclic core structure that underpins the unique properties of this family of compounds. Its distinct stereochemistry and potential for functional group modification make it a promising, yet under-explored, candidate for the development of novel catalysts and therapeutic agents.[2][3]

The efficacy and behavior of any chemical entity in a biological or catalytic system are intrinsically linked to its physical and chemical properties.[4] Parameters such as solubility, acidity (pKa), and stability directly influence bioavailability, reaction kinetics, and formulation development. A thorough characterization of these properties is, therefore, a non-negotiable prerequisite for any meaningful investigation into the applications of this compound.

This guide aims to bridge the current information gap by providing a consolidated overview of the known and predicted properties of this compound, alongside practical, field-proven methodologies for their experimental validation.

Molecular Structure and Stereochemistry

The structural foundation of this compound is the cinchonan skeleton, featuring a quinoline ring system linked to a quinuclidine bicyclic amine. The "dihydro" prefix indicates the saturation of the vinyl group typically present in its parent compound, cinchonine, resulting in an ethyl substituent on the quinuclidine ring.

Key Structural Features:

-

Quinoline Moiety: Aromatic and capable of π-π stacking interactions. Its nitrogen atom is weakly basic.

-

Quinuclidine Moiety: A rigid bicyclic tertiary amine, which is the primary basic center of the molecule.

-

Hydroxyl Group: Located at the C9 position, this secondary alcohol is a crucial site for hydrogen bonding and can be derivatized to modulate the molecule's properties.

-

Ethyl Group: The saturated side chain at the C3 position of the quinuclidine ring.

The specific stereochemistry of this compound is critical to its function, particularly in asymmetric catalysis, where it creates a well-defined chiral environment.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, much of the available information is based on high-quality computational predictions.

| Property | Value | Source Type |

| IUPAC Name | (1S)-1-(1H-indol-2-yl)-2-((2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)ethan-1-ol | - |

| CAS Number | 10283-68-8 | Experimental |

| Molecular Formula | C₁₉H₂₆N₂O | Experimental |

| Molecular Weight | 298.42 g/mol | Experimental |

| Melting Point | 161-162 °C | Experimental |

| Boiling Point | 480.4 ± 35.0 °C | Predicted |

| Water Solubility | 0.32 g/L | Predicted |

| pKa (Strongest Basic) | 9.28 | Predicted |

Solubility Profile

The solubility of this compound is a critical parameter for its application in both biological and chemical systems. As an alkaloid with both hydrophobic (quinoline, ethyl group) and hydrophilic (hydroxyl, amine) functionalities, its solubility is expected to vary significantly with the solvent's polarity.

| Solvent | Predicted/Expected Solubility |

| Water | Low to sparingly soluble, as predicted (0.32 g/L). Solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the basic nitrogen atoms. |

| Methanol/Ethanol | Expected to be soluble. Alcohols are effective solvents for many alkaloids.[5][6] |

| DMSO | Expected to be soluble. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6] |

| Acetonitrile | Expected to be soluble.[6] |

| Chloroform | Expected to be soluble. |

Note: The qualitative solubility expectations are based on the general behavior of similar alkaloid structures. Experimental verification is highly recommended.

Acid-Base Properties (pKa)

The basicity of this compound, primarily due to the quinuclidine nitrogen, is a key determinant of its behavior. The predicted pKa of 9.28 for the most basic nitrogen suggests that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form.[7] This has significant implications for its interaction with biological membranes and targets. In catalytic applications, this basicity allows it to act as a Brønsted base or a ligand for metal catalysts. The precise determination of its pKa is crucial for optimizing reaction conditions and understanding its pharmacokinetic profile.[4][8][9]

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While a comprehensive, publicly available spectral library for this compound is limited, this section outlines the expected spectral features based on its known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10][11][12][13][14][15][16]

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex. Key expected signals include:

-

Aromatic Protons (quinoline ring): Multiple signals in the downfield region (δ 7.0-9.0 ppm).

-

Aliphatic Protons (quinuclidine and ethyl groups): A series of complex, overlapping signals in the upfield region (δ 1.0-4.0 ppm).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.

-

CH-O Proton (at C9): A distinct signal coupled to adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all 19 carbon atoms in the molecule.[12][17]

-

Aromatic Carbons: Signals in the δ 120-150 ppm range.

-

Aliphatic Carbons: Signals in the δ 10-70 ppm range.

-

C-O Carbon (at C9): A signal in the δ 60-80 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][19][20]

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 298.

-

Fragmentation Pattern: The fragmentation of this compound is likely to involve characteristic cleavages of the quinuclidine ring and the bond between the quinoline and quinuclidine moieties. Common fragmentation pathways for related alkaloids can serve as a guide for interpreting the spectrum.[21]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.[22][23][24][25][26]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically appear below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1050-1250 cm⁻¹ region.

Chemical Reactivity and Stability

The chemical reactivity of this compound is centered around its key functional groups.

-

Quinuclidine Nitrogen: Acts as a nucleophile and a base. It can be readily protonated, alkylated, or coordinated to metal centers.

-

Hydroxyl Group: Can undergo esterification, etherification, and oxidation reactions. Its role as a hydrogen bond donor is crucial in many catalytic applications.

-

Quinoline Ring: Can participate in electrophilic aromatic substitution reactions, although typically under harsh conditions.

Stability Considerations:

The stability of this compound is a critical factor in its storage, formulation, and application.[27][28][29] Like many alkaloids, it may be susceptible to degradation under certain conditions:

-

Oxidation: The tertiary amine and secondary alcohol can be susceptible to oxidation.

-

Light: Extended exposure to UV light may lead to photochemical degradation.

-

Extreme pH: Strong acidic or basic conditions may lead to decomposition.

Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions.[30]

Experimental Protocols for Characterization

To facilitate further research and ensure data of the highest quality, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and precise method for determining the purity of a compound and for monitoring the progress of reactions or stability studies.

Figure 1: Workflow for HPLC Purity Determination.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH. The exact ratio should be optimized for optimal peak shape and resolution.

-

Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution of known concentration.

-

Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed in the mobile phase at a similar concentration to the standard.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a common starting point.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., around 230 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[4][7][8][9] It involves monitoring the pH of a solution as a titrant is added.

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Solution Preparation: Prepare a dilute aqueous solution of this compound (e.g., 0.01 M). The addition of a co-solvent like methanol may be necessary if the solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette for adding the titrant.

-

Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the this compound has been neutralized (i.e., at half the volume of the equivalence point). The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

Applications in Asymmetric Catalysis and Drug Development

While specific applications of this compound are not as widely reported as for other Cinchona alkaloids, its structural similarity to known effective catalysts suggests significant potential.

-

Asymmetric Catalysis: Cinchona alkaloids are renowned as organocatalysts for a wide range of enantioselective reactions, including Michael additions, aldol reactions, and phase-transfer catalysis.[31][32] The bifunctional nature of this compound, with its Lewis basic quinuclidine nitrogen and Brønsted acidic hydroxyl group, allows it to activate both nucleophiles and electrophiles simultaneously, leading to high stereocontrol.[1] Its dihydro nature may offer different steric bulk and electronic properties compared to cinchonine, potentially leading to unique selectivity in certain transformations.[33]

-

Drug Development: The pharmacological activities of Cinchona alkaloids are well-documented.[2][3] The quinoline core is a common scaffold in many therapeutic agents. The potential for this compound to exhibit biological activity, for example, as an anti-inflammatory or anti-cancer agent, warrants investigation.[34][35][36] Its physicochemical properties, as detailed in this guide, will be instrumental in any drug discovery and development program.

Conclusion

This compound is a Cinchona alkaloid with considerable, yet largely untapped, potential in both asymmetric catalysis and drug development. This technical guide has provided a comprehensive overview of its core physical and chemical properties, synthesizing the available predicted and experimental data. The detailed experimental protocols included herein offer a clear path for researchers to generate the high-quality, validated data necessary to advance the study and application of this intriguing molecule. A thorough understanding and experimental determination of the properties outlined in this guide will be the foundation for future innovations leveraging the unique chemical architecture of this compound.

References

-

Approximating Proton NMR Chemical Shifts. (n.d.). Retrieved from [Link]

- Bhattacharjee, A. K. (2016). Dihydroartemisinin (DHA) and its derivatives as potential anticancer drugs. Pharmacological Reports, 68(4), 803-812.

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

- Marín, A., Espada, A., Vidal, P., & Barbas, C. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 74(17), 4627-4633.

- Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1014-1025.

- Corey, E. J., & Zhang, F. Y. (1999). Asymmetric Catalysis in Complex Target Synthesis.

- Li, Y., Jia, Y., & Chen, Y. (2016). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 51(10), 963-971.

- Menéndez-Quintanal, L. M., et al. (2026). Fragmentation pathways of dihydro-metabolites of synthetic cathinones by high-resolution mass spectrometry on Orbitrap and quadrupole time-of-flight (qTOF) mass spectrometers. International Journal of Mass Spectrometry, 495, 117549.

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

- Sukandar, E. Y., et al. (2021). Cytotoxic and Anti-Inflammatory Activities of Dihydroisocoumarin and Xanthone Derivatives from Garcinia picrorhiza. Molecules, 26(21), 6649.

-

IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Request PDF. (2025, August 6). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ResearchGate. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Liu, Y., et al. (2022). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. Pharmaceutics, 14(3), 648.

- Lattanzio, V., et al. (2008). Dihydrochalcones: Implication in resistance to oxidative stress and bioactivities against advanced glycation end-products and vasoconstriction. Phytochemistry, 69(10), 1965-1974.

-

13C-NMR Chemical shift data of compounds 1-9, δ in ppm. (n.d.). ResearchGate. Retrieved from [Link]

- Mitchell, P. J., & Avdeef, A. (2005). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 22(10), 1619-1632.

-

Some compounds whose mass spectra contain the fragment ion [M-H]+ or... (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. Retrieved from [Link]

-

Al-Ghanim, A. M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Degradation Chemistry and Product Development. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

6.11: Fragmentation Pathways. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

- Voss, M., et al. (2018). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.

- Orzeł, A., & Dzierżak, A. (2022).

- Kim, J. Y., et al. (2021).

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

-

Al-Ghanim, A. M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

- Wang, W., & Singh, S. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(8), 1163-1175.

-

Natural product inspired chiral ligand design: Aloperine induced asymmetric hydroarylation of ketimines under Pd catalysed conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

- Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Journal of Medical Mycology, 33(4), 101416.

- Wang, T., et al. (2024). Bioactive Components, Pharmacological Properties, and Applications of Cistanche deserticola Y. C. Ma: A Comprehensive Review. Molecules, 29(1), 158.

-

Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

- Harig, M., et al. (2020).

- Crimmins, M. T., & Dechert, A. M. (2009). Asymmetric synthesis of (-)-dihydroxanthatin by the stereoselective Oshima-Utimoto reaction. Organic Letters, 11(14), 3072-3075.

-

Can anybody help me to dissolve a chemical? (2019, March 21). ResearchGate. Retrieved from [Link]

- Easterbrook, C. S., et al. (2001). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 29(11), 1411-1414.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. web.pdx.edu [web.pdx.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. compoundchem.com [compoundchem.com]

- 16. compoundchem.com [compoundchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation pathways of dihydro-metabolites of synthetic cathinones by high-resolution mass spectrometry on Orbitrap … [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. arkat-usa.org [arkat-usa.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. IR Absorption Table [webspectra.chem.ucla.edu]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. uanlch.vscht.cz [uanlch.vscht.cz]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. dspace.ceu.es [dspace.ceu.es]

- 28. researchgate.net [researchgate.net]

- 29. rjptonline.org [rjptonline.org]

- 30. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Asymmetric synthesis of (-)-dihydroxanthatin by the stereoselective Oshima-Utimoto reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Asymmetric catalysis in complex target synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Dihydrochalcones: Implication in resistance to oxidative stress and bioactivities against advanced glycation end-products and vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Bioactive Components, Pharmacological Properties, and Applications of Cistanche deserticola Y. C. Ma: A Comprehensive Review [mdpi.com]

An In-depth Technical Guide to the Solubility of Dihydrocinchonamine in Organic Solvents

Introduction: The Critical Role of Solubility in Harnessing the Potential of Dihydrocinchonamine

This compound, a Cinchona alkaloid, stands as a compound of significant interest within the realms of pharmaceutical research and synthetic chemistry. Its utility in drug discovery and as a chiral catalyst in asymmetric synthesis hinges on its effective delivery and interaction within reaction media.[1] Central to these applications is a fundamental physicochemical property: solubility. The ability to dissolve this compound in a suitable organic solvent is paramount for its formulation into effective therapeutics, its application in catalysis, and its purification and analysis.[2][3] Poor solubility can severely limit bioavailability and impede the progress of promising drug candidates.[4]

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. While specific quantitative data for this compound is not extensively published, this guide leverages established principles of organic chemistry and analogous data from closely related Cinchona alkaloids to provide a robust predictive framework.[5] We will delve into the theoretical underpinnings of solubility, present a detailed analysis of solvent effects, provide a practical experimental protocol for solubility determination, and offer insights for researchers, scientists, and drug development professionals seeking to optimize their work with this important molecule.

Theoretical Framework: Understanding the Drivers of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[6] For this compound, a complex organic molecule, its solubility is a nuanced interplay of its structural features and the properties of the organic solvent.

Molecular Structure of this compound:

This compound possesses a rigid quinoline ring system and a quinuclidine nucleus, which includes a basic tertiary amine. This structure imparts both hydrophobic (the aromatic quinoline) and polar (the nitrogen-containing quinuclidine) characteristics. The presence of the basic nitrogen atom is a key determinant of its solubility behavior, particularly in acidic media where it can be protonated to form a more soluble salt.

Key Factors Influencing Solubility:

-

Polarity: The polarity of the organic solvent plays a crucial role.[7] Solvents with a polarity that matches that of this compound will be more effective at dissolving it. A balance of polar and non-polar characteristics in the solvent is often ideal.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of this compound, which has a hydrogen bond accepting nitrogen atom.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[8][9] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH: For a basic compound like this compound, the pH of the medium can have a dramatic effect on its solubility. In acidic organic solvents or in the presence of an acidic co-solvent, the basic nitrogen can be protonated, forming a more polar and thus more soluble salt.[3][10]

Predictive Solubility Data: Insights from Structurally Similar Cinchona Alkaloids

While specific solubility data for this compound is scarce, a comprehensive study on the solubility of four other major Cinchona alkaloids—cinchonidine, cinchonine, quinine, and quinidine—provides invaluable predictive insights.[5] Given the structural similarities, the solubility trends observed for these alkaloids are expected to be highly indicative of the behavior of this compound.

The following table summarizes the solubility of these alkaloids in a range of organic solvents, categorized by solvent type. This data demonstrates a "volcano-type" correlation with solvent polarity, where solubility is low in very nonpolar and very polar solvents, and highest in solvents of intermediate polarity.[5]

Table 1: Solubility of Cinchona Alkaloids in Various Organic Solvents [5]

| Solvent Category | Solvent | Cinchonidine (g/L) | Cinchonine (g/L) | Quinine (g/L) | Quinidine (g/L) |

| Nonpolar | n-Hexane | 2.2 x 10⁻⁴ | 3.2 x 10⁻⁴ | 4.2 x 10⁻⁴ | 4.7 x 10⁻⁴ |

| Toluene | 7.9 x 10⁻² | 1.3 x 10⁻¹ | 3.6 x 10⁻¹ | 4.1 x 10⁻¹ | |

| Benzene | 6.6 x 10⁻² | 1.7 x 10⁻¹ | 6.5 x 10⁻¹ | 8.5 x 10⁻¹ | |

| Halogenated | Dichloromethane | 1.2 x 10¹ | 1.0 x 10¹ | 4.2 x 10¹ | 3.0 x 10¹ |

| Chloroform | 9.3 x 10¹ | 4.4 x 10¹ | 7.3 x 10¹ | 6.2 x 10¹ | |

| Ethers | Diethyl Ether | 1.2 x 10⁰ | 1.8 x 10⁰ | 3.6 x 10⁰ | 2.9 x 10⁰ |

| Tetrahydrofuran (THF) | 3.0 x 10¹ | 3.6 x 10¹ | 2.0 x 10¹ | 1.5 x 10¹ | |

| Ketones | Acetone | 4.3 x 10⁰ | 5.1 x 10⁰ | 5.3 x 10⁰ | 1.9 x 10⁰ |

| Alcohols | Methanol | 7.3 x 10¹ | 8.7 x 10¹ | 1.6 x 10¹ | 9.5 x 10⁰ |

| Ethanol | 4.8 x 10¹ | 6.0 x 10¹ | 6.3 x 10¹ | 2.2 x 10¹ | |

| Amides | N,N-Dimethylformamide (DMF) | 3.2 x 10¹ | 4.5 x 10¹ | 3.0 x 10¹ | 8.0 x 10⁰ |

| Other Polar | Acetonitrile | 9.3 x 10⁰ | 1.6 x 10¹ | 4.3 x 10⁰ | 6.1 x 10⁰ |

| Dimethyl Sulfoxide (DMSO) | 1.9 x 10¹ | 2.1 x 10¹ | 3.2 x 10¹ | 9.3 x 10⁰ |

Data extracted from Ma, Z., & Zaera, F. (2005). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance. The Journal of Physical Chemistry B, 109(1), 406-414.

Interpretation of Data:

The data reveals that this compound is likely to exhibit poor solubility in nonpolar solvents like hexane and moderate to good solubility in halogenated solvents (dichloromethane, chloroform), ethers (THF), alcohols (methanol, ethanol), and polar aprotic solvents (DMF, DMSO).

Experimental Protocol for Determining this compound Solubility

To obtain precise solubility data for this compound in a specific organic solvent, a well-defined experimental protocol is essential. The following describes the widely accepted isothermal shake-flask method.[11]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

-

Multiple Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid interference from impurities.

Visualizing the Experimental Workflow and Solubility Relationships

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion: A Practical Framework for Solubility Optimization

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a theoretical and a practical standpoint. While direct quantitative data for this compound remains an area for further investigation, the strong correlation in solubility behavior among Cinchona alkaloids offers a reliable predictive tool for solvent selection.

For researchers and drug development professionals, understanding the interplay of solvent polarity, hydrogen bonding, temperature, and pH is critical for optimizing the solubility of this compound. By employing the detailed experimental protocol outlined in this guide, scientists can generate the precise solubility data needed to advance their research, whether it be in the formulation of novel therapeutics or the design of efficient catalytic systems. The principles and data presented herein serve as a valuable resource for making informed decisions in the laboratory and accelerating the development of this compound-based applications.

References

- Solubility of Organic Compounds. (2023, August 31).

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health.

-

Ma, Z., & Zaera, F. (2005). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance . The Journal of Physical Chemistry B, 109(1), 406–414. Retrieved from [Link]

-

Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through . (2022). International Journal of Novel Research and Development. Retrieved from [Link]

-

Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis . (2023). MDPI. Retrieved from [Link]

- DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Factors that Affect the Solubility of Drugs . (n.d.). Pharmaguideline. Retrieved from [Link]

-

Solubility behavior of CUR in acetone, acetonitrile, methanol, ethanol and 2-propanol . (n.d.). ResearchGate. Retrieved from [Link]

-

New Advances in Synthetic Chemistry to Accelerate Drug Discovery . (2024, October 15). YouTube. Retrieved from [Link]

-

Quinine - Wikipedia . (2022, December). Wikipedia. Retrieved from [Link]

-

4 Factors Affecting Solubility Of Drugs . (2022, February 28). Drug Delivery Leader. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

A Technical Guide to the Stability and Storage of Dihydrocinchonamine

Introduction: Understanding the Molecule

Dihydrocinchonamine, a saturated derivative of the Cinchona alkaloid cinchonamine, is a compound of significant interest in pharmaceutical research and development. Its structural relationship to other Cinchona alkaloids, which have a long history of medicinal use, suggests a potential for various pharmacological activities. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability is paramount to ensure its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and administration.

This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound and establishing appropriate storage conditions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Physicochemical Properties: The Foundation of Stability

A molecule's inherent physical and chemical properties are the primary determinants of its stability. While extensive experimental data for this compound is not widely published, we can predict its behavior based on its structure and data from analogous compounds.

Structure and Stereochemistry: this compound is a diastereomer of dihydrocinchonidine. It possesses a quinoline ring system linked to a quinuclidine nucleus via a hydroxymethylene bridge. The key structural feature distinguishing it from cinchonamine is the saturation of the vinyl group on the quinuclidine ring to an ethyl group. This seemingly minor change can significantly impact the molecule's susceptibility to certain degradation pathways, particularly oxidation.

Predicted Physicochemical Data:

| Property | Predicted Value | Source |

| Water Solubility | 0.32 g/L | ALOGPS |

| logP | 3.26 | ALOGPS |

| pKa (Strongest Basic) | 9.28 | ChemAxon |

| pKa (Strongest Acidic) | 13.88 | ChemAxon |

These values are predicted and should be experimentally verified.

The predicted low water solubility and basic pKa suggest that the stability of this compound in aqueous solutions will be highly dependent on pH.

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the likely degradation pathways of this compound is crucial for designing robust stability studies and developing stability-indicating analytical methods. Based on its chemical structure, the primary modes of degradation are anticipated to be oxidation, hydrolysis, and photolysis.

Oxidative Degradation

The tertiary amine in the quinuclidine ring and the secondary alcohol are potential sites for oxidation. Oxidation of the tertiary amine can lead to the formation of N-oxides, which may have different pharmacological and toxicological profiles. The secondary alcohol could be oxidized to a ketone, forming the corresponding dihydrocinchonaminone. While the saturation of the vinyl group to an ethyl group in this compound removes a reactive site present in cinchonamine, the rest of the molecule remains susceptible to oxidative stress.[1]

Caption: Potential Oxidative Degradation Pathways of this compound.

Hydrolytic Degradation

While this compound does not contain ester or amide functionalities that are readily hydrolyzed, degradation in aqueous solutions, particularly at extreme pH values, should be investigated. The stability of the molecule in acidic and basic conditions will be influenced by the protonation state of the basic nitrogen atoms. It is important to evaluate the potential for acid or base-catalyzed rearrangements or ring-opening reactions of the quinuclidine nucleus, although these are generally less common for this ring system under mild conditions.

Photodegradation

The quinoline chromophore in this compound is expected to absorb UV radiation, making the molecule susceptible to photodegradation. Exposure to light can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation, rearrangement, or cleavage. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for systematic photostability testing.[2][3]

Designing a Comprehensive Stability Study

A well-designed stability study is essential to identify how the quality of this compound changes over time under the influence of various environmental factors.[4] The following sections outline the key components of such a study, grounded in ICH principles.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's stability profile.[5] They are designed to accelerate degradation to identify likely degradation products, elucidate degradation pathways, and, critically, to develop and validate a stability-indicating analytical method.[3]

Experimental Protocol: Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation (Solid State):

-

Place a sample of solid this compound in a controlled temperature oven at 80°C for 48 hours.

-

Dissolve the stressed solid in the initial solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound (in a photostable, transparent container) and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3]

-

A dark control sample should be stored under the same conditions to differentiate between thermal and photodegradation.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 4).

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2).

Recommended Storage Conditions for Formal Stability Studies:

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated testing.

For substances intended for storage in a refrigerator, long-term studies are conducted at 5°C ± 3°C. For substances intended for storage in a freezer, the long-term storage temperature is -20°C ± 5°C.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters for this compound:

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate with pH adjusted to 3.0 with phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm and 280 nm (to ensure detection of degradants with different chromophores) |

| Injection Volume | 10 µL |

Method Validation: The proposed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is critically demonstrated by the separation of the main this compound peak from all degradation products formed during the forced degradation studies.

Recommended Storage and Handling Conditions

Based on the predicted physicochemical properties and the general behavior of alkaloids, the following storage and handling conditions are recommended for this compound. These should be confirmed or refined based on the results of formal stability studies.

Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | To minimize thermal degradation. |

| Light | Protect from light. Store in amber or opaque containers. | The quinoline moiety suggests photosensitivity. |

| Humidity | Store in a dry environment in well-sealed containers. | To prevent potential hydrolysis and degradation accelerated by moisture. |

| Atmosphere | For long-term storage of primary reference standards, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

Handling:

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

When handling reference standards, use clean, dry spatulas and weigh into separate vessels to avoid contamination of the bulk material.

-

For solutions, use freshly prepared or validated stable solutions. Solution stability should be determined as part of the method validation.

Conclusion

While specific published stability data for this compound is limited, a robust understanding of its stability profile and appropriate storage conditions can be established through a systematic approach grounded in established scientific principles and regulatory guidelines. By carefully considering its physicochemical properties, potential degradation pathways, and employing rigorous forced degradation and formal stability studies with a validated stability-indicating method, researchers and drug development professionals can ensure the quality and integrity of this promising molecule. The protocols and frameworks provided in this guide offer a comprehensive starting point for these critical investigations.

References

- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

FooDB. (2010). Showing Compound Dihydrocinchonine (FDB006314). Retrieved from [Link]

-

Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

- Gu, L., & Li, L. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4947-4963.

- Sánchez-Viesca, F., & Gómez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. American Journal of Chemistry, 12(1), 18-21.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Jain, D., & Basniwal, P. K. (2013). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 75(6), 633–639.

- Li, N., et al. (2015). Thermal degradation kinetics study of curcumin with nonlinear methods. Journal of Thermal Analysis and Calorimetry, 121(1), 595-601.

- Wang, Y., et al. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Physical Chemistry Chemical Physics, 22(46), 27047-27056.

- European Medicines Agency. (2007).

- Deng, L.-Z., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(13), 1937.

- Khan, I. U., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(5), 417–423.

-

EDQM. (2021). What are the storage conditions for EDQM reference standards? Retrieved from [Link]

- Alsante, K. M., et al. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review, 10(1), 102-110.

- da Silva, A. C. B., et al. (2019). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society, 30(7), 1481-1491.

- Chen, C.-Y., et al. (2009). Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts. Chemosphere, 75(10), 1348-1354.

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

- Kunioka, M., et al. (2006). Effect of metal compounds on thermal degradation behavior of aliphatic poly(hydroxyalkanoic acid)s.

- Franco, L., et al. (2019). Influence of pH on Morphology and Structure during Hydrolytic Degradation of the Segmented GL-b-[GL-co-TMC-co-CL]-b-GL Copolymer. Polymers, 11(10), 1690.

- Reddy, G. S., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and its related impurities in both drug substance and drug product. Journal of Applied Pharmaceutical Science, 13(9), 164-177.

- Phrompruk, A., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22441–22450.

- Franco, L., et al. (2019). Influence of pH on Morphology and Structure during Hydrolytic Degradation of the Segmented GL-b-[GL-co-TMC-co-CL]-b-GL Copolymer. Polymers, 11(10), 1690.

- Gołda-Kopek, A., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 13.

- ILSI India. (2016). Storage and Handling of Reference Standards.

- Patel, K., & Dedania, Z. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 324-334.

- Deng, L.-Z., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(13), 1937.

- Buescher, R. W., & Yang, L. (2000). Kinetics of Alkaline Degradation of the Food Pigments Curcumin and Curcuminoids. Journal of Agricultural and Food Chemistry, 48(2), 353-359.

- Chen, A., & Puleo, D. A. (2011). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.

- Waters Corporation. (n.d.).

-

Pharmaguideline Forum. (2022). Reference Standard Storage. Retrieved from [Link]

- Shinde, S. S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.

- Makadia, H. K., & Siegel, S. J. (2011). Hydrolytic Degradation and Erosion of Polyester Biomaterials. Journal of Polymer Science Part B: Polymer Physics, 49(19), 1381-1393.

- Reddy, G. S., et al. (2015). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique.

Sources

- 1. Dihydrocurcumin | C21H22O6 | CID 10429233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocinchonine, (+)- | C19H24N2O | CID 11630759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydrocinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Dihydro-cinnamic acid | C9H10O2 | CID 53997381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the History and Discovery of Dihydrocinchonamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the Cinchona alkaloid, Dihydrocinchonamine, from its initial discovery to its chemical synthesis and analytical characterization. Designed for professionals in the fields of chemistry and pharmacology, this document delves into the historical context, scientific breakthroughs, and technical methodologies that have shaped our understanding of this complex molecule.

A Molecule Steeped in History: The Discovery and Elucidation of this compound

The story of this compound is intrinsically linked to the broader history of Cinchona alkaloids, a class of compounds renowned for their medicinal properties, most notably the antimalarial agent quinine. While the parent compound, cinchonamine, was first isolated in 1881, the precise details surrounding the initial discovery of its dihydro derivative are less documented in readily available literature. However, it is understood to be a naturally occurring minor alkaloid found in the bark of certain Cinchona and Remijia species.

A pivotal moment in the history of this alkaloid was the elucidation of its structure. The fundamental structure of the related cinchonamine was established in 1950. This foundational work paved the way for a deeper understanding of its derivatives. This compound is characterized by a 2,2'-indolylquinuclidine core, a complex heterocyclic system that has intrigued and challenged chemists for decades.

The Chemical Blueprint: Synthesis of this compound

The intricate structure of this compound has made its synthesis a significant challenge, attracting the attention of synthetic organic chemists. A landmark achievement in this area was the total synthesis of this compound reported by Grethe, Lee, and Uskokovic in 1972. Their work provided a crucial pathway to access this rare natural product and its analogs for further study.

Partial synthesis of this compound has also been achieved, often starting from more abundant Cinchona alkaloids like cinchonine, cinchonidine, and quinine[1]. These synthetic efforts are not merely academic exercises; they provide the means to produce this compound in quantities sufficient for pharmacological evaluation and have opened avenues for the creation of novel derivatives with potentially enhanced therapeutic properties.

Visualizing the Synthetic Approach: A Generalized Pathway

Caption: A simplified diagram illustrating a general synthetic strategy for this compound.

Pharmacological Profile: Unraveling the Biological Activity

The pharmacological activities of this compound have not been as extensively studied as those of major Cinchona alkaloids like quinine. However, its structural similarity to other biologically active alkaloids suggests a range of potential therapeutic applications. Research into the broader class of quinolizidine alkaloids, to which this compound is related, has revealed a spectrum of activities including anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmic properties[2].

While specific data for this compound is limited, preliminary investigations and the known activities of related compounds suggest potential areas of interest for future research. One notable area is its potential antimalarial activity, a hallmark of the Cinchona family. Studies on dihydroquinine, a compound structurally similar to this compound, have shown antimalarial activity equivalent to quinine against Plasmodium falciparum in vitro[3]. This suggests that this compound may also possess antiplasmodial properties worthy of further investigation.

Potential Therapeutic Applications at a Glance

| Potential Therapeutic Area | Rationale |

| Antimalarial | Structural similarity to known antimalarial Cinchona alkaloids. |

| Anticancer | General cytotoxic potential observed in related alkaloid classes. |

| Anti-inflammatory | A common bioactivity among various alkaloid families. |

| Antimicrobial | Broad-spectrum antimicrobial effects are characteristic of many plant-derived alkaloids. |

Analytical Characterization: Methods for Identification and Quantification

The precise identification and quantification of this compound, whether in natural extracts or synthetic preparations, are crucial for both research and potential clinical applications. A variety of modern analytical techniques are employed for the characterization of Cinchona alkaloids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of these alkaloids[4][5][6]. Reversed-phase columns are commonly used, and detection is typically achieved using UV or fluorescence detectors[5].

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), provides highly sensitive and specific detection, enabling the determination of the molecular weight and fragmentation patterns of this compound, which aids in its unambiguous identification[7][8][9][10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of complex molecules like this compound[2][12][13][14]. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

A Typical Analytical Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. scribd.com [scribd.com]

- 7. UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen exchange mass spectrometry for studying protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid Chromatography with Tandem Mass Spectrometry: A Sensitive Method for the Determination of Dehydrodiisoeugenol in Rat Cerebral Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. youtube.com [youtube.com]

Dihydrocinchonamine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Dihydrocinchonamine

Introduction: The Significance of this compound

This compound, a derivative of the Cinchona alkaloid cinchonine, stands as a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a member of the cinchona alkaloid family, it shares a common structural framework renowned for its application in asymmetric catalysis, where it and its derivatives serve as powerful chiral catalysts and ligands.[1] The conversion of cinchonine to this compound involves the selective saturation of the vinyl group, which modifies its steric and electronic properties, thereby offering a nuanced tool for chemists to fine-tune stereoselective reactions.[2] This guide provides a comprehensive overview of the robust synthesis of this compound from its parent alkaloid and details the rigorous purification and analytical methodologies required to achieve the high purity demanded by its applications.

Part 1: Synthesis via Catalytic Hydrogenation

The most direct and industrially scalable method for preparing this compound is the catalytic hydrogenation of cinchonine. This process selectively reduces the exocyclic vinyl double bond of the quinuclidine moiety without affecting the quinoline aromatic system.

The Underlying Principle: Selective Catalytic Reduction

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. For Cinchona alkaloids, the key challenge is selectivity. The quinoline ring is also susceptible to reduction, but under controlled conditions, the vinyl group can be saturated preferentially. The choice of catalyst and reaction parameters is paramount to prevent over-reduction to hexahydroderivatives, where the aromatic ring is also saturated.[3]

The reaction proceeds by the adsorption of both the cinchonine molecule and diatomic hydrogen onto the surface of the metal catalyst. The H-H bond is weakened, and hydrogen atoms are added stepwise across the vinyl group's double bond, yielding the desired this compound.

Caption: Catalytic hydrogenation workflow for this compound synthesis.

Experimental Protocol: Hydrogenation of Cinchonine

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Cinchonine (99%+)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave/hydrogenation apparatus

-

Celite™ or a similar filter aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: To the vessel, add cinchonine (1 equivalent). Under a flow of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

-

Solvent Addition: Add a suitable volume of anhydrous ethanol to dissolve the cinchonine and create a slurry with the catalyst. A typical concentration is 0.1-0.2 M.

-

Sealing and Purging: Seal the reactor. Purge the vessel multiple times with low-pressure hydrogen gas to remove all inert gas and air. A typical cycle is to pressurize to ~2 bar with H₂ and then vent, repeated 3-5 times.

-

Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar). The reaction is often run at room temperature but may be gently heated (e.g., to 40-50 °C) to increase the rate.[4]

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-6 hours. Progress can also be checked by taking aliquots (after safely depressurizing and purging) and analyzing via Thin Layer Chromatography (TLC) or HPLC.

-

Reaction Quench and Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas. The crude reaction mixture contains the product dissolved in ethanol and the solid catalyst.

-

Filtration: Dilute the mixture with additional ethanol and filter it through a pad of Celite™ to completely remove the fine Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during and after filtration.

-

Solvent Removal: The filtrate, containing the dissolved this compound, is concentrated under reduced pressure using a rotary evaporator to yield the crude solid product.

Part 2: Purification Methodologies

Achieving high purity is critical for applications in asymmetric catalysis. A combination of recrystallization and, if necessary, chromatographic techniques is employed.

Primary Purification via Recrystallization

Recrystallization is a robust technique for purifying crystalline solids by leveraging differences in solubility.[5] The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[6][7]

Causality in Solvent Selection: The choice of solvent is the most critical step.[6]

-

Ideal Solvent: this compound should have high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-5 °C).

-

Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

-

Common Systems: For Cinchona alkaloids, alcohol-water mixtures are often effective.[8] For this compound, a mixture of acetone and an anti-solvent like petroleum ether or heptane can also yield high-purity crystals.[9]

Caption: Step-by-step workflow for the recrystallization process.

Experimental Protocol: Two-Solvent Recrystallization

This method uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[10]

Materials:

-

Crude this compound

-

Acetone (HPLC grade)

-

Petroleum ether or Heptane (HPLC grade)

-

Erlenmeyer flask, reflux condenser

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot acetone to just dissolve the solid. Gentle heating under reflux may be required.

-

Precipitation: While the solution is still warm, slowly add the anti-solvent (petroleum ether) dropwise with swirling until a slight, persistent turbidity (cloudiness) is observed. This indicates the solution is saturated.

-

Re-dissolution: Add a few more drops of hot acetone to just re-dissolve the precipitate, resulting in a clear, saturated solution at high temperature.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and analyze purity via HPLC.

Part 3: Purity Analysis and Structural Characterization

Final product validation is a non-negotiable step to ensure quality and batch-to-batch consistency. This involves confirming the chemical structure and quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of Cinchona alkaloids.[11] A reversed-phase method is typically employed.

Self-Validating System: The power of HPLC lies in its ability to separate the target compound from its precursors (cinchonine), byproducts (over-reduced species), and other impurities. A high-purity sample will show a single major peak with a minimal area percentage for other peaks.

| Parameter | Method: RP-HPLC | Rationale |

| Stationary Phase | C18 (Octadecyl Silane) | Provides excellent hydrophobic retention for separating Cinchona alkaloids.[12] |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 25 mM ammonium acetate, pH 4.5) | The organic/aqueous ratio is optimized to achieve good separation and reasonable retention times. The acidic pH ensures the alkaloids are protonated, leading to better peak shapes.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and resolution.[12] |

| Detection | UV at 230 nm or 254 nm | The quinoline ring system of the alkaloids has strong UV absorbance at these wavelengths, providing high sensitivity.[12][13] |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[12] |

Table 1: Typical HPLC Parameters for this compound Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to unequivocally confirm the identity of the synthesized compound.[14][15] The key diagnostic is the change in the signals corresponding to the vinyl group of cinchonine.

-

¹H NMR: The characteristic signals for the vinyl protons in cinchonine (typically in the 5-6 ppm range) will be absent in the spectrum of this compound. These will be replaced by signals corresponding to a new ethyl group (a triplet and a quartet) at a much higher field (typically 0.8-1.5 ppm).

-

¹³C NMR: Similarly, the sp² carbon signals of the vinyl group in cinchonine will be replaced by sp³ carbon signals of the ethyl group in the product.

-

Advanced Techniques: 2D NMR experiments like ¹H-¹H COSY and ¹H-¹³C HSQC can be used to assign all proton and carbon signals, providing definitive structural proof.[3]

Quantitative ¹H-NMR (qNMR) can also be used as a powerful method for purity determination by integrating the signal of a known proton against a certified internal standard.[16][17]

References

- Benchchem. (n.d.). Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Cinchonine Hydrochloride.

- Toth, G., et al. (n.d.). Hydrogenation of cinchona alkaloids over supported Pt catalyst. PubMed.

- Reddit User Discussion. (2019). Recrystallization with two solvents. r/Chempros.

- Wikipedia. (n.d.). List of purification methods in chemistry.

- PubMed. (2019). Enantioselective Synthesis of 4-Hydroxy-dihydrocoumarins via Catalytic Ring Opening/Cycloaddition of Cyclobutenones.

- Pomin, V. H., & Rajarathnam, K. (2023). NMR Methods for Characterization of Glycosaminoglycan-Chemokine Interactions. PubMed.

- Grethe, G., Lee, H. L., & Uskokovic, M. R. (1972). Total Synthesis of this compound. Synthetic Communications.

- Horie, M., et al. (n.d.). Liquid chromatographic analysis of cinchona alkaloids in beverages. PubMed.

- Journal of AOAC International. (n.d.). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages.

- Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.

- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.

- SpringerLink. (2025). NMR Methods for Characterization of Glycosaminoglycan–Chemokine Interactions.

- PubMed. (n.d.). Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam.

- ResearchGate. (n.d.). Structure of cinchonine and cinchonidine dications.

- Singh, S., et al. (2023). A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids. PMC - NIH.

- PubMed. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation.

- McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. ResearchGate.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub.

- NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- NIH. (n.d.). A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist. PMC.

- MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.

- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.

- Buchler GmbH. (n.d.). Cinchonine Base - Fine Chemical.

- Buchler GmbH. (n.d.). Hydrogenation catalyzed by Cinchonine Derivative.

Sources

- 1. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. Hydrogenation catalyzed by Cinchonine Derivative - Buchler GmbH [buchler-gmbh.com]

- 3. Hydrogenation of cinchona alkaloids over supported Pt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 6. ijddr.in [ijddr.in]

- 7. openaccesspub.org [openaccesspub.org]

- 8. researchgate.net [researchgate.net]